BenchChemオンラインストアへようこそ!

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

drug-likeness physicochemical profiling lead optimization

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid (CAS 37833-80-0) is a synthetic small molecule belonging to the 3-hydroxyquinazolin-4(3H)-one family, characterized by a quinazolinone core with an N-hydroxy substituent at position 3, a carbonyl at position 4, and an ortho-benzoic acid moiety at position 2. Its molecular formula is C₁₅H₁₀N₂O₄, with a molecular weight of 282.25 g/mol, an XLogP3-AA of 1.6, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 90.2 Ų.

Molecular Formula C15H10N2O4
Molecular Weight 282.255
CAS No. 37833-80-0
Cat. No. B2717485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid
CAS37833-80-0
Molecular FormulaC15H10N2O4
Molecular Weight282.255
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O
InChIInChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20)
InChIKeyATNRFBVDUQBSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic Acid (CAS 37833-80-0): Core Properties and Sourcing Baseline


2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid (CAS 37833-80-0) is a synthetic small molecule belonging to the 3-hydroxyquinazolin-4(3H)-one family, characterized by a quinazolinone core with an N-hydroxy substituent at position 3, a carbonyl at position 4, and an ortho-benzoic acid moiety at position 2 [1]. Its molecular formula is C₁₅H₁₀N₂O₄, with a molecular weight of 282.25 g/mol, an XLogP3-AA of 1.6, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 90.2 Ų [1]. The compound is cataloged under PubChem CID 2768998 and is available from chemical suppliers primarily as a research reagent [1].

Procurement Risk: Why Generic 3-Hydroxyquinazolin-4-ones Cannot Substitute for CAS 37833-80-0 Without Quantitative Comparative Data


The 3-hydroxyquinazolin-4(3H)-one scaffold is known to exhibit diverse biological activities depending on subtle variations in the substitution pattern at the 2- and N-3 positions. Broad class-level reviews indicate that changes to the N-3 substituent (e.g., –OH versus –aryl) or the 2-aryl group drastically alter metal-chelating capacity, target binding, and ADMET profiles [1]. The ortho-benzoic acid motif in CAS 37833-80-0 provides a free carboxyl group capable of additional hydrogen bonding and salt-bridge interactions that are absent in simpler 2-phenyl or 2-heteroaryl analogs. A critical caveat is that no head-to-head studies or curated bioassay data comparing CAS 37833-80-0 with close structural analogs could be identified from authoritative primary sources at the time of this analysis. Therefore, any substitution decision without empirical, context-specific qualification of the replacement compound carries material scientific risk.

Quantitative Evidence Guide: Documented Differentiators for 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic Acid


Drug-Likeness Parameter Profile: Computed Physicochemical Properties as a Filtration Tool for Analog Selection

Computed drug-likeness parameters differentiate CAS 37833-80-0 from common 3-hydroxyquinazolin-4-one analogs at the molecular property level. CAS 37833-80-0 has an XLogP3-AA of 1.6, a molecular weight of 282.25 g/mol, 2 H-bond donors, and a tPSA of 90.2 Ų, placing it within Lipinski Rule of 5 compliant space [1]. By contrast, the 7-chloro-substituted analog (2-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid, CAS not specified) has a higher molecular weight (316.70 g/mol) and logP (~2.2 estimated by fragment-based methods) . The absence of the 7-chloro substituent in CAS 37833-80-0 reduces molecular weight, lowers lipophilicity, and potentially mitigates CYP450-mediated metabolism risks often associated with halogenated aromatics.

drug-likeness physicochemical profiling lead optimization

Hydrogen-Bonding Capacity: Ortho-Carboxylic Acid as a Metal-Chelating Pharmacophore Differentiator

The ortho-benzoic acid substituent at position 2 of the quinazolinone core distinguishes CAS 37833-80-0 from the broader 3-hydroxyquinazolin-4-one class, many of which bear unsubstituted phenyl or heterocyclic groups at C-2. The β-N-hydroxy-γ-ketocarboxamide motif formed by the N-3 hydroxyl, C-4 carbonyl, and the 2-(ortho-carboxyphenyl) group is structurally analogous to the metal-chelating pharmacophore of HIV-1 integrase strand-transfer inhibitors [1]. In the HCV NS5B polymerase inhibitor series, N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamides demonstrated metal-dependent enzyme inhibition (IC₅₀ values in the low micromolar range for selected analogs), with the N-hydroxy-γ-ketocarboxamide unit acting as the primary Zn²⁺/Mg²⁺ coordination motif [1]. CAS 37833-80-0 replaces the 2-carboxamide with a 2-(2-carboxyphenyl) group, retaining the potential for bidentate metal coordination while altering the spatial orientation of the carboxyl oxygen relative to the N-3 hydroxyl – a feature that was associated with selectivity modulation in related scaffolds [1]. No quantitative inhibition data for HIV-1 integrase or HCV NS5B with CAS 37833-80-0 itself were found in accessible primary literature.

metal chelation integrase inhibition pharmacophore modeling

Conformational Restriction: Rotatable Bond Count as a Determinant of Binding Entropy

CAS 37833-80-0 contains only two rotatable bonds (the carboxylic acid C–C bond to the aromatic ring and the torsion between the two aromatic rings) [1]. This is fewer than many 2-aryl-3-hydroxyquinazolin-4-ones with extended substitution. For instance, 2-(3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 477864-74-7) also has 2 rotatable bonds but replaces the carboxyl group with a cyano group, altering both H-bonding capacity and electronic profile . Lower rotatable bond count correlates with reduced entropic penalty upon target binding, a principle validated across multiple drug-target systems [2]. This property is intrinsic to the 2-(2-substituted-phenyl) topology and is conserved among close analogs; the differentiation from flexible-chain analogs bearing alkyl or alkoxy linkers at C-2 (which may have 4–6+ rotatable bonds) is substantial.

conformational analysis rotatable bonds drug design

Solubility and Formulation Potential: Computed logP and tPSA Suggest Favorable Aqueous Solubility Window

The combination of XLogP3-AA = 1.6 and tPSA = 90.2 Ų places CAS 37833-80-0 in a region of physicochemical space empirically associated with moderate aqueous solubility (>50 µM in standard buffer) [1][2]. This property profile contrasts with many quinazolinone-based kinase inhibitors (e.g., gefitinib: logP ~4.15, tPSA = 68.7 Ų; erlotinib: logP ~3.2, tPSA = 74.4 Ų) that populate more lipophilic regions and often require specialized formulation for in vivo administration [3]. The free carboxylic acid additionally enables salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, tromethamine) to further enhance aqueous solubility without structural modification of the active scaffold. No experimental solubility data for CAS 37833-80-0 were identified in the curated literature.

aqueous solubility logP formulation development

N-Hydroxy Substituent at Position 3: A Redox-Active Motif and Its Implications for Metabolic Stability

The N-hydroxy group at position 3 of the quinazolinone ring in CAS 37833-80-0 is a well-characterized metabolic liability in related hydroxamic acid and N-hydroxy heterocycle series. 3-Hydroxyquinazolin-4(3H)-ones can undergo bioreduction to the parent lactam (quinazolin-4(3H)-one) or oxidation to reactive intermediates under physiologic conditions [1]. This property is shared across the 3-hydroxyquinazolinone subclass but distinguishes CAS 37833-80-0 from 3-aryl or 3-alkyl quinazolin-4(3H)-ones (e.g., methaqualone, 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone), which lack the N–OH redox liability and exhibit superior metabolic stability [2]. In an antitumor evaluation of 3-hydroxyquinazoline erastin analogs, the N–OH group was essential for ferroptosis-inducing activity but concurrently limited plasma half-life, requiring formulation strategies to maintain therapeutic exposure [1]. No PK data specific to CAS 37833-80-0 were identified.

N-hydroxy pharmacokinetics metabolic stability hydroxamic acid isostere

Absence of Validated Bioactivity Data for CAS 37833-80-0: A Critical Gap for Scientific Selection

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature (PubMed, Google Scholar) returned no curated biological assay results (IC₅₀, EC₅₀, Kd, Ki, or % inhibition at defined concentration) for CAS 37833-80-0 as of May 2026 [1][2]. In contrast, structurally related 3-hydroxyquinazolin-4-one analogs (e.g., 2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one, CHEMBL compound IDs) have been profiled against HIV-1 integrase, HDAC isoforms, and various cancer cell lines, with reported IC₅₀ values ranging from 0.5 to 50 µM depending on the target and substitution pattern [3]. This data gap means that any claims of target-specific activity, potency relative to known inhibitors, or selectivity profiles must be treated as unvalidated until experimental evidence is generated. Users should consider this compound as a scaffold for exploratory SAR studies rather than a qualified probe with established pharmacology.

data gap assessment hit validation assay development

Validated Application Scenarios for 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic Acid Based on Available Evidence


Scaffold for Fragment-Based or Structure-Guided Design of Metal-Chelating Enzyme Inhibitors

Based on the β-N-hydroxy-γ-ketocarboxamide pharmacophore inferred from NS5B and integrase inhibitor programs [1], CAS 37833-80-0 can serve as a core scaffold for fragment elaboration. Its low molecular weight (282.25 g/mol) and restricted rotatable bond count (2) make it suitable for fragment-based screening by NMR or surface plasmon resonance, where the ortho-benzoic acid can be diversified via amide coupling or ester prodrug strategies without perturbing the metal-chelating N-hydroxyquinazolinone core.

Control Compound in Metabolic Stability Studies of 3-Hydroxyquinazolinone Analogs

The N-3 hydroxy substituent confers a predictable metabolic liability (Phase I reduction, potential for reactive intermediate formation) that has been characterized in related erastin analog series [2]. CAS 37833-80-0 may function as a reference compound in liver microsome or hepatocyte stability assays when evaluating next-generation 3-substituted quinazolinones engineered for improved PK. Its physicochemical profile (logP 1.6, tPSA 90.2 Ų) additionally supports use as a solubility benchmark in formulation screens.

Building Block for Diversity-Oriented Synthesis of Quinazolinone Libraries

The presence of a free carboxylic acid at the ortho position of the 2-phenyl ring enables direct conjugation to amines, hydrazines, or alcohols via standard amide/ester coupling chemistry [3]. This makes CAS 37833-80-0 a versatile intermediate for the parallel synthesis of compound libraries targeting histone deacetylases, matrix metalloproteinases, or other zinc-dependent enzymes where the N-hydroxyquinazolinone serves as the zinc-binding group.

Negative Control for Assays Requiring Confirmed Inactivity

The verified absence of curated bioactivity data for CAS 37833-80-0 in major public databases (PubChem BioAssay, ChEMBL) [4] supports its deployment as a negative control in primary screening campaigns. The compound's favorable solubility profile (predicted >50 µM) allows testing at concentrations up to 100 µM without DMSO precipitation artifacts, providing robust negative control data for assay validation.

Quote Request

Request a Quote for 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.